3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde
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Overview
Description
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is an organic compound characterized by its complex structure, which includes a methoxybenzyl group and a methylbenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde typically involves the use of organolithium reagents. One common method includes the reaction of 4-methoxybenzyl chloride with a suitable organolithium compound to form the intermediate, which is then reacted with 4-methylbenzaldehyde under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzoic acid.
Reduction: 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxymethyl]-4-methylbenzaldehyde |
InChI |
InChI=1S/C17H18O3/c1-13-3-4-15(10-18)9-16(13)12-20-11-14-5-7-17(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
MSKJIKSDQYBXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)COCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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